molecular formula C10H8OS B6355250 3-(Thiophen-3-yl)phenol, 95% CAS No. 29886-68-8

3-(Thiophen-3-yl)phenol, 95%

Cat. No. B6355250
CAS RN: 29886-68-8
M. Wt: 176.24 g/mol
InChI Key: HUJPVLKOFCTNBS-UHFFFAOYSA-N
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Description

3-(Thiophen-3-yl)phenol, or 3-thiophenol, is an organic compound with the chemical formula C6H5SH. It is a colorless liquid that is insoluble in water, but soluble in organic solvents. 3-thiophenol has a wide range of applications in the pharmaceutical and food industries, as well as in scientific research.

Scientific Research Applications

3-thiophenol is used in many scientific research applications, including the study of enzyme-catalyzed reactions, the synthesis of organic compounds, and the study of the properties of organic molecules. Additionally, 3-thiophenol has been used as a model compound for studying the synthesis of heterocyclic compounds, such as thiophenes and thiazoles.

Mechanism of Action

3-thiophenol is known to act as a substrate for various enzymes, such as the enzyme cytochrome P450. The enzyme catalyzes the oxidation of 3-thiophenol to 3-thiophene-2-carboxaldehyde, which is then further oxidized to 3-thiophene-2-carboxylic acid. This reaction is important in the metabolism of various drugs and toxins.
Biochemical and Physiological Effects
3-thiophenol has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an antioxidant, to inhibit the growth of certain bacteria, and to have anti-inflammatory and anti-cancer properties. Additionally, 3-thiophenol has been shown to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of drugs and toxins.

Advantages and Limitations for Lab Experiments

The use of 3-thiophenol in laboratory experiments has several advantages. It is easy to synthesize, relatively inexpensive, and has a wide range of applications. Additionally, 3-thiophenol is a non-toxic compound, making it safe to use in laboratory experiments. The main limitation of 3-thiophenol is that it is insoluble in water, making it difficult to use in experiments involving aqueous solutions.

Future Directions

Future research on 3-thiophenol could focus on its potential applications in drug development and its effects on other enzymes involved in drug metabolism. Additionally, further research could explore the potential of 3-thiophenol as an antioxidant and anti-inflammatory agent, as well as its potential to inhibit the growth of certain bacteria. Finally, research could be conducted to better understand the mechanism of action of 3-thiophenol and its effects on other biochemical and physiological processes.

Synthesis Methods

3-thiophenol can be synthesized by three different methods. The first method is the direct sulfonation of phenol with sulfuric acid. The second method is the reaction of phenol with thiourea in the presence of a base, such as potassium hydroxide. The third method is the reaction of phenol with thiophosgene in the presence of a base, such as sodium hydroxide.

properties

IUPAC Name

3-thiophen-3-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-7,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJPVLKOFCTNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399662
Record name 3-(3-thienyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Thienyl)phenol

CAS RN

29886-68-8
Record name 3-(3-thienyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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